C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine is a cyclic amine compound notable for its chemical structure and potential applications in scientific research. This compound, with the molecular formula C13H19NO and a molecular weight of 205.30 g/mol, features a cyclopentyl group attached to a methoxy-substituted phenyl moiety and a methylamine functional group. Its unique structure positions it within the broader category of substituted amines, which are often studied for their pharmacological properties and synthetic versatility .
C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine can be sourced from various chemical suppliers, including MilliporeSigma and BenchChem, where it is available for purchase as a research chemical. It is classified under organic compounds, specifically as an aliphatic amine due to the presence of the amine functional group. The compound is also categorized within the family of substituted phenylamines, given its methoxy phenyl substituent .
The synthesis of C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine typically involves several key steps that may include:
Synthesis may utilize various reagents and conditions, such as:
The molecular structure of C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine can be represented as follows:
The compound exhibits specific stereochemical properties that may influence its biological activity. Its three-dimensional conformation can be analyzed using computational chemistry tools to predict interactions with biological targets .
C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine undergoes various chemical reactions:
Reactions are typically monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure purity and yield.
The mechanism of action for C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine largely depends on its interaction with biological targets. It is hypothesized that the compound may act on neurotransmitter systems due to its structural similarity to known psychoactive substances.
Research indicates that compounds with similar structures can modulate receptor activity, potentially influencing mood and cognition through dopaminergic or serotonergic pathways .
Relevant data regarding these properties can be found in safety data sheets provided by chemical suppliers .
C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine has potential applications in various scientific fields:
This compound represents a valuable addition to the toolkit of chemists and pharmacologists interested in exploring new avenues for drug development and synthetic methodologies .
C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine (CAS 23528-54-3) is a structurally distinct tertiary amine characterized by a cyclopentane core bridged to a 4-methoxyphenyl ring and a methylamine group. Its molecular formula is $\ce{C13H19NO}$ (MW: 205.30 g/mol), with a calculated LogP of 2.90, indicating moderate lipophilicity [2] [3]. The compound's three-dimensional conformation arises from the non-planar cyclopentyl spacer, which sterically decouples the methoxy-substituted aryl ring from the amine moiety. This architecture positions it as a versatile scaffold in drug design, particularly for targeting protein–protein interactions or enzymatic sites requiring conformational flexibility. It is commercially available as a solid (typically >95% purity), underscoring its accessibility for pharmacological exploration [3] [6].
Table 1: Key Chemical and Physicochemical Properties
Property | Value |
---|---|
CAS Registry Number | 23528-54-3 |
Molecular Formula | $\ce{C13H19NO}$ |
Molecular Weight | 205.30 g/mol |
IUPAC Name | 1-[1-(4-Methoxyphenyl)cyclopentyl]methanamine |
LogP | 2.90 |
Rotatable Bonds | 3 |
Salt Form | Free base |
Purity (Commercial) | ≥95% |
This compound emerged from efforts to optimize the pharmacodynamic profiles of arylalkylamine-based therapeutics. Early synthetic routes leveraged nucleophilic substitution or reductive amination strategies to assemble its cyclopentyl backbone—a motif known to enhance metabolic stability and membrane permeability compared to linear chains [2] [6]. Its design principles align with historical trends in CNS and anticancer drug discovery, where constrained alicyclic amines (e.g., adamantane in memantine or cyclohexane in rimantadine) were used to modulate bioavailability and target engagement. Though not itself a clinical drug, it serves as a critical intermediate for structurally complex analogs, exemplified by its use in synthesizing GPR88 agonists or tubulin inhibitors [1] [7].
The dimethylamine (DMA) pharmacophore ($\ce{N(CH3)2}$) is a cornerstone of bioactive molecules due to its:
This scaffold’s significance is contextualized within PDE inhibitor development (e.g., heart failure therapeutics), where tertiary amines augment solubility and binding to the enzyme’s catalytic domain. Specifically, DMA groups in PDE inhibitors form hydrogen bonds with glutamine residues in the hydrophobic "clamp" region, critical for cAMP/cGMP hydrolysis inhibition [5].
The compound’s structural analogs demonstrate potent activity against tubulin polymerization—a validated anticancer target. Key mechanistic insights include:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9